molecular formula C9H8O4 B2779889 3-Formyl-4-hydroxy-5-methylbenzoic acid CAS No. 775336-58-8

3-Formyl-4-hydroxy-5-methylbenzoic acid

Cat. No. B2779889
CAS RN: 775336-58-8
M. Wt: 180.159
InChI Key: ZCLRACWELYCDDI-UHFFFAOYSA-N
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Description

“3-Formyl-4-hydroxy-5-methylbenzoic acid” is a chemical compound with the CAS Number: 4481-27-0 . It has a molecular weight of 164.16 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “3-Formyl-4-hydroxy-5-methylbenzoic acid” is represented by the formula C9H8O4 . It has an average mass of 180.157 Da and a monoisotopic mass of 180.042252 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Formyl-4-hydroxy-5-methylbenzoic acid” are not available, it’s worth noting that a related compound, 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC), is known to undergo a dismutation reaction. This reaction involves the oxidation of FHMPC to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD(+) and reduction of FHMPC to 4-pyridoxic acid with NADH .


Physical And Chemical Properties Analysis

“3-Formyl-4-hydroxy-5-methylbenzoic acid” is a solid compound . It has a melting point range of 246 - 250 °C . The compound’s molecular weight is 180.16 .

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3-formyl-4-hydroxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-6(9(12)13)3-7(4-10)8(5)11/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLRACWELYCDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-4-hydroxy-5-methylbenzoic acid

CAS RN

775336-58-8
Record name 3-formyl-4-hydroxy-5-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 4-hydroxy-3-methylbenzoic acid (10.1 g, 66.38 mmole) was suspended in methanesulfonic acid (50 mL) and cooled to 0° C. (ice bath). Hexamethylenetetramine (18.6 g, 132.75 mmole) was added portionwise over 1 hour. The reaction was warmed to room temperature followed by heating to 90° C. (oil bath) for 5 hours. The reaction was allowed to cool to room temperature and stired for 18 hours. The contents were poured into water (100 mL) and extracted with EtOAc (2×100 mL). The combined extracts were washed with brine (50 mL), dried over MgSO4, filtered and concentrated in vacuo to give an off-white solid (9.0 g, 75%). 1H NMR (DMSO/400 MHz) 12.84 (brs, 1H), 11.40 (s, 1H), 10.09 (s, 1H), 8.20 (s, 1H), 7.98 (s, 1H), 2.21 (s, 3H).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
75%

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